2-(4-methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
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Overview
Description
2-(4-Methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group and a piperazine moiety, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied adrenergic receptors . They play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as an antagonist . This means it binds to the receptor and blocks its activation by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . This interaction results in changes in the physiological responses mediated by these receptors.
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the α1-AR. These include pathways involved in the contraction of smooth muscles in various parts of the body . The downstream effects of blocking these receptors can lead to relaxation of smooth muscles, which can have therapeutic benefits in conditions such as hypertension, benign prostate hyperplasia, and certain types of heart failure .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile for advanced investigation as potential α1-AR antagonists .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of α1-AR activation. This results in the relaxation of smooth muscles in the blood vessels, lower urinary tract, and prostate . This can lead to a decrease in blood pressure and improvement in symptoms of benign prostate hyperplasia and certain types of heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield phenolic derivatives, while reduction of the acetamide moiety can yield primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
Uniqueness
2-(4-Methoxyphenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is unique due to its specific structural features, such as the presence of two methoxyphenyl groups and a piperazine moiety. These features contribute to its distinct pharmacokinetic profile and receptor binding affinity, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-27-19-9-7-18(8-10-19)17-22(26)23-11-12-24-13-15-25(16-14-24)20-5-3-4-6-21(20)28-2/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABGIKDAFROERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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